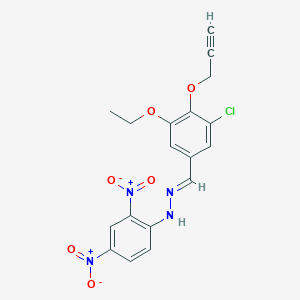
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone, also known as CEPBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research.
作用機序
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone acts as a chelator for metal ions, binding to them and causing a change in fluorescence. It also undergoes a reaction with nitroaromatic compounds, resulting in a change in color or fluorescence. As a photosensitizer, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone generates reactive oxygen species when exposed to light, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. It has also been shown to have good cell permeability, allowing for its use in live cell imaging.
実験室実験の利点と制限
One advantage of using 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone in lab experiments is its high selectivity for metal ions and nitroaromatic compounds. However, its sensitivity to pH and solvent conditions can be a limitation.
将来の方向性
Future research on 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could focus on its potential as a photosensitizer for cancer treatment, as well as its use in live cell imaging and detection of metal ions and nitroaromatic compounds. Additionally, modifications to the structure of 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could lead to improved selectivity and sensitivity.
合成法
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone can be synthesized through a multi-step process involving the reaction of 3-chloro-5-ethoxy-4-formylbenzoic acid with propargyl alcohol, followed by the reaction with 2,4-dinitrophenylhydrazine and 2,4-dinitrophenylhydrazine hydrochloride. The final product is obtained through recrystallization and purification.
科学的研究の応用
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has shown potential as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a chromogenic and fluorogenic sensor for the detection of nitroaromatic compounds. Additionally, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
製品名 |
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone |
|---|---|
分子式 |
C18H15ClN4O6 |
分子量 |
418.8 g/mol |
IUPAC名 |
N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H15ClN4O6/c1-3-7-29-18-14(19)8-12(9-17(18)28-4-2)11-20-21-15-6-5-13(22(24)25)10-16(15)23(26)27/h1,5-6,8-11,21H,4,7H2,2H3/b20-11+ |
InChIキー |
XGPIZQVSSYMGOI-RGVLZGJSSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B298081.png)
![2-{4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298083.png)
![tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298084.png)
![N-(3,5-dichlorophenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298086.png)
![N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B298087.png)
![N-(2-ethylphenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298088.png)
![N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide](/img/structure/B298091.png)
![N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298092.png)
![N-(2-ethylphenyl)-N-(2-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B298093.png)
![N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B298095.png)
![N-(3-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298096.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![N~2~-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B298100.png)
![2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298103.png)